molecular formula C13H8ClFO B1590260 (4-Chlorophenyl)(4-fluorophenyl)methanone CAS No. 2069-48-9

(4-Chlorophenyl)(4-fluorophenyl)methanone

Cat. No.: B1590260
CAS No.: 2069-48-9
M. Wt: 234.65 g/mol
InChI Key: YGROSAOZMCLHSW-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-fluorophenyl)methanone” is an aromatic compound . It is also known by other names such as Benzophenone, 4-chloro-; p-Chlorobenzophenone; p-CBP; 4-Chlorobenzophenone; p-Chlorophenyl phenyl ketone .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H8ClFO . The molecular weight is 216.663 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Weak Interactions in Organic Fluorine Compounds

A study by Choudhury et al. (2002) explored weak interactions involving organic fluorine in compounds similar to (4-chlorophenyl)(4-fluorophenyl)methanone. The research focused on the structural analysis of these compounds, highlighting the presence of strong hydrogen bonds and C-F interactions, contributing to the understanding of molecular interactions in organic fluorine compounds.

Reactivity towards Sulfur- and Oxygen-Containing Nucleophiles

Pouzet et al. (1998) conducted a study on the reactivity of a derivative of this compound with sulfur- and oxygen-containing nucleophiles (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This research contributed to the development of methods for functionalization of acyl-benzo[b]thiophene derivatives.

Anti-Tubercular Activities

Dwivedi et al. (2005) investigated the synthesis of phenyl cyclopropyl methanones, including derivatives of this compound, for anti-tubercular activities (Dwivedi et al., 2005). The study highlighted the potential of these compounds in the development of treatments for tuberculosis.

Dynamics and Polarity in Derivatives

Saiz et al. (1996) explored the effect of the location of chlorine atoms on the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone (Saiz, Álvarez, Riande, Pinto, & Salom, 1996). This study contributes to the understanding of the physical properties of these compounds and their isomers.

Synthesis and Antibacterial Activity

Lv et al. (2013) synthesized novel methanone derivatives, including those similar to this compound, and evaluated their antifungal activity (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013). This study informs the potential of these compounds in developing antifungal agents.

Crystal Structure and Interaction Studies

The crystal structure and interactions of compounds related to this compound have been extensively studied, providing insights into their molecular conformations and potential applications in various fields, as exemplified by the research of Kang et al. (2015) and others (Kang, Kim, Park, & Kim, 2015).

Safety and Hazards

While specific safety and hazard information for “(4-Chlorophenyl)(4-fluorophenyl)methanone” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

Mechanism of Action

Target of Action

(4-Chlorophenyl)(4-fluorophenyl)methanone primarily targets cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling . By inhibiting COX-2, this compound can reduce inflammation and alleviate pain.

Mode of Action

This compound interacts with COX-2 enzymes by binding to their active sites. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins involved in inflammatory responses . As a result, the production of pro-inflammatory prostaglandins is reduced, leading to decreased inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . By blocking COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby modulating inflammatory responses and pain perception.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys . These ADME properties influence the bioavailability and duration of action of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include reduced production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . At the cellular level, this results in diminished recruitment of inflammatory cells and reduced release of inflammatory mediators, contributing to the overall anti-inflammatory and analgesic effects of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the solubility and absorption of the compound, while temperature changes can impact its stability . Additionally, interactions with other drugs or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, potentially affecting its therapeutic efficacy.

: DrugBank : X-MOL

Biochemical Analysis

Biochemical Properties

(4-Chlorophenyl)(4-fluorophenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to this compound can lead to changes in cellular function, including altered metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of this compound have been shown to improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic pathways can affect the compound’s bioavailability and overall efficacy. Additionally, the interaction with cofactors and other enzymes can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical activity.

Properties

IUPAC Name

(4-chlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGROSAOZMCLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550314
Record name (4-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-48-9
Record name 4-Chloro-4′-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2069-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (4-chlorophenyl)(4-fluorophenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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